molecular formula C14H22O2 B13081935 1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol

1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol

Cat. No.: B13081935
M. Wt: 222.32 g/mol
InChI Key: MKSPFBYEMDGDJY-UHFFFAOYSA-N
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Description

1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol is an organic compound with the molecular formula C14H22O2. This compound is characterized by the presence of an isobutoxy group and two methyl groups attached to a phenyl ring, along with an ethanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol typically involves the alkylation of 2,6-dimethylphenol with isobutyl bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Can be further reduced to form different alcohol derivatives.

    Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces various alcohol derivatives.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)ethanol
  • 1-(4-Isopropoxy-2,6-dimethylphenyl)ethanol
  • 1-(4-Isobutoxy-2,6-dimethylphenyl)propanol

Uniqueness

1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

1-[2,6-dimethyl-4-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C14H22O2/c1-9(2)8-16-13-6-10(3)14(12(5)15)11(4)7-13/h6-7,9,12,15H,8H2,1-5H3

InChI Key

MKSPFBYEMDGDJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(C)O)C)OCC(C)C

Origin of Product

United States

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